Cangrelor

Percutaneous Coronary Intervention P2Y12 Inhibitor Major Adverse Cardiac Events

Procure Cangrelor (CAS: 163706-06-7) for your PCI research with confidence. This is the only intravenous, direct-acting, and reversible P2Y12 receptor antagonist, eliminating the need for hepatic bioactivation. Unlike oral thienopyridines, it delivers predictable, rapid-onset platelet inhibition within minutes and a fast ~60-minute offset upon discontinuation. Ideal for investigating bridging strategies in acute coronary syndrome or as a critical reagent in platelet function and receptor occupancy assays, this product offers a unique, pharmacologically seamless transition to ticagrelor. Ensure your studies leverage the gold-standard, metabolically independent P2Y12 inhibitor.

Molecular Formula C17H25Cl2F3N5O12P3S2
Molecular Weight 776.4 g/mol
CAS No. 163706-06-7
Cat. No. B105443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCangrelor
CAS163706-06-7
SynonymsAR C69931MX
AR-C69931MX
cangrelor
cangrelor tetrasodium
Kengreal
N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)
Molecular FormulaC17H25Cl2F3N5O12P3S2
Molecular Weight776.4 g/mol
Structural Identifiers
SMILESCSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O
InChIInChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1
InChIKeyPAEBIVWUMLRPSK-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 3.66X10-3 mg/L at 25 °C (est)

Cangrelor 163706-06-7: An Intravenous, Reversible P2Y12 Inhibitor for Periprocedural Antiplatelet Management


Cangrelor (CAS: 163706-06-7) is an intravenous, direct-acting, reversible antagonist of the platelet P2Y12 receptor. Approved by the FDA in June 2015 under the trade name Kengreal (NDA 204958), cangrelor is indicated as an adjunct to percutaneous coronary intervention (PCI) in adults who have not been pretreated with an oral P2Y12 inhibitor and are not receiving a glycoprotein IIb/IIIa inhibitor [1]. Unlike oral P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor, cangrelor is administered intravenously, does not require hepatic conversion to an active metabolite, and produces rapid, potent, and predictable platelet inhibition with a short offset upon infusion discontinuation [2].

Cangrelor 163706-06-7: Why Class Substitution Without Protocol Adjustment Risks Therapeutic Failure


Cangrelor cannot be simply interchanged with oral P2Y12 inhibitors due to fundamental pharmacological and operational distinctions. As the only intravenous P2Y12 inhibitor, cangrelor achieves therapeutic platelet inhibition within minutes of bolus administration, whereas oral agents require intestinal absorption and, in the case of the thienopyridines clopidogrel and prasugrel, hepatic bioactivation to active metabolites [1]. Furthermore, cangrelor exhibits a distinct receptor interaction profile: it reversibly binds the P2Y12 receptor without requiring metabolic activation, enabling rapid offset (platelet function recovers within ~60 minutes post-infusion) [2]. Critically, drug-drug interactions exist between cangrelor and the thienopyridines but not with ticagrelor, necessitating different transition protocols after PCI [3]. Substituting cangrelor with an oral agent without adjusting timing and dosing strategy risks either a periprocedural 'P2Y12 inhibition gap' or competitive receptor blockade that compromises downstream oral agent efficacy.

Cangrelor 163706-06-7: Quantitative Comparative Evidence for Scientific Selection


Cangrelor vs. Clopidogrel: CHAMPION PHOENIX Phase III Trial Outcomes at 48 Hours

In the CHAMPION PHOENIX randomized, double-blind, double-dummy trial (n=11,145 patients undergoing urgent or elective PCI), cangrelor demonstrated superiority over clopidogrel in reducing the primary composite endpoint of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours. Cangrelor achieved a 4.7% event rate compared with 5.9% for clopidogrel, corresponding to a 22% relative risk reduction [1]. This difference was driven predominantly by reductions in periprocedural myocardial infarction and stent thrombosis.

Percutaneous Coronary Intervention P2Y12 Inhibitor Major Adverse Cardiac Events

Cangrelor vs. Clopidogrel: Reduction in Stent Thrombosis

In the CHAMPION PHOENIX trial, cangrelor significantly reduced the incidence of stent thrombosis compared with clopidogrel. Stent thrombosis occurred in 0.8% of patients receiving cangrelor versus 1.4% of patients receiving clopidogrel, representing a 43% relative risk reduction [1]. This benefit was consistent across both US and non-US patient subgroups, despite differences in baseline characteristics and concomitant therapies [2].

Stent Thrombosis Percutaneous Coronary Intervention Antiplatelet Therapy

Cangrelor vs. Clopidogrel: Early Ischemic Event Reduction Within 2 Hours

A time-to-event analysis from CHAMPION PHOENIX demonstrated that the majority of ischemic events (63%) occurred within the first 2 hours post-randomization, corresponding to the period of active cangrelor infusion. During this critical periprocedural window, cangrelor significantly reduced the primary composite endpoint compared with clopidogrel (4.1% vs. 5.4%; HR: 0.76, 95% CI: 0.64–0.90, P=0.002) [1]. Between 2 and 48 hours, when cangrelor infusion had been discontinued, there was no difference in event rates between groups (0.6% vs. 0.5%; OR: 1.17, 95% CI: 0.71–1.93, P=0.53), confirming that the clinical benefit is temporally aligned with cangrelor administration.

Periprocedural Myocardial Infarction Early Ischemic Events Time-to-Event Analysis

Cangrelor vs. Ticagrelor: Absence of Drug-Drug Interaction in SWAP-5 Study

The SWAP-5 study (N=20 patients with coronary artery disease pretreated with ticagrelor 180 mg loading dose) was specifically designed to rule out a drug-drug interaction between cangrelor and ticagrelor. At 2 hours after stopping cangrelor/placebo infusion, P2Y12 reaction units (PRU) were low and similar in both groups (16.9 vs. 12.6; mean difference: 4.3; 95% CI: −28.6 to 37.3), meeting the predefined noninferiority margin of 45 PRU [1]. This contrasts with the known interaction between cangrelor and thienopyridines (clopidogrel, prasugrel), where cangrelor competitively blocks binding of active metabolites to the P2Y12 receptor [2].

Drug-Drug Interaction Pharmacodynamics Transition Strategy

Cangrelor vs. Oral P2Y12 Inhibitors: Onset of Platelet Inhibition Kinetics

Cangrelor achieves therapeutic platelet inhibition more rapidly than any oral P2Y12 inhibitor. In the CANTIC study, cangrelor plus crushed ticagrelor reduced PRU below the high platelet reactivity (HPR) threshold of 208 within 5 minutes of bolus administration, with all patients in the cangrelor group achieving PRU <208 at the first measurement and maintaining this level throughout infusion [1]. In contrast, oral clopidogrel requires 2-6 hours to achieve meaningful platelet inhibition, and even newer oral agents like prasugrel and ticagrelor require 30-60 minutes for onset in optimal conditions, with delayed absorption in acute settings (e.g., cardiogenic shock, therapeutic hypothermia) further prolonging time to effect [2].

Pharmacodynamics Onset of Action P2Y12 Reaction Units

Cangrelor: Magnitude of Platelet Inhibition in High-Risk Populations

In a randomized pilot study of 30 comatose out-of-hospital cardiac arrest survivors undergoing PCI with therapeutic hypothermia (32-34°C), cangrelor demonstrated profound and immediate platelet inhibition. At 1 hour post-PCI, mean PRU in the cangrelor group was 30 versus 221 in the control group receiving only oral ticagrelor (P<0.001). At 3 hours, PRU remained significantly lower with cangrelor (24 vs. 180, P<0.001) [1]. Critically, the proportion of patients with high on-treatment platelet reactivity (HPR; PRU >208) was 0% in the cangrelor group at both 1 and 3 hours, compared with 67% and 47%, respectively, in the control group (P<0.001 and P=0.007) [1].

Platelet Reactivity Cardiogenic Shock Cardiac Arrest

Cangrelor 163706-06-7: Evidence-Driven Application Scenarios for Clinical and Research Use


P2Y12 Inhibitor-Naive Patients Undergoing Urgent or Elective PCI

Cangrelor is indicated for adult patients undergoing PCI who have not received an oral P2Y12 inhibitor prior to the procedure. Based on CHAMPION PHOENIX trial data, cangrelor reduces the 48-hour composite MACE endpoint by 22% (4.7% vs. 5.9%) and stent thrombosis by 43% (0.8% vs. 1.4%) compared with clopidogrel administered at the time of PCI [1]. This scenario encompasses both urgent PCI (e.g., NSTEMI, unstable angina) and elective procedures where oral pre-treatment was not feasible or intentionally omitted to reduce bleeding risk.

Bridging Therapy in High-Risk PCI Settings with Impaired Oral Absorption

In acute and high-risk PCI settings where oral drug absorption is impaired or unpredictable (e.g., STEMI with cardiogenic shock, out-of-hospital cardiac arrest with therapeutic hypothermia, patients requiring mechanical ventilation or sedation), cangrelor provides reliable periprocedural platelet inhibition. Evidence from the OHCA study demonstrates that cangrelor achieves therapeutic PRU levels (mean 30 PRU) within 1 hour, whereas oral ticagrelor fails to achieve adequate inhibition (mean 221 PRU) with 67% of patients exhibiting HPR [2]. This bridging application addresses the 'P2Y12 inhibition gap' documented in critical care cardiology [3].

Transition from Cangrelor to Ticagrelor Without Drug-Drug Interaction Concerns

For patients requiring transition from intravenous to oral P2Y12 inhibition after PCI, cangrelor followed by ticagrelor represents a pharmacologically seamless strategy. The SWAP-5 study confirmed no drug-drug interaction between cangrelor and ticagrelor, with PRU levels at 2 hours post-infusion being statistically equivalent between cangrelor-pretreated and placebo-pretreated patients (mean difference 4.3 PRU; noninferiority margin 45 PRU) [4]. Ticagrelor can be administered before, during, or after cangrelor infusion without compromising antiplatelet efficacy, offering greater clinical flexibility than transition to thienopyridines, which require precise timing to avoid competitive receptor blockade [5].

Research Applications: P2Y12 Receptor Pharmacology and Platelet Function Studies

Cangrelor serves as a valuable research tool for investigating P2Y12 receptor pharmacology due to its unique properties as a direct-acting, reversible antagonist that does not require metabolic activation. In vitro studies using cangrelor have elucidated the competitive binding dynamics between reversible and irreversible P2Y12 antagonists, demonstrating that cangrelor preincubation reduces the ability of clopidogrel and prasugrel active metabolites to irreversibly inhibit platelet function, whereas metabolite preincubation prior to cangrelor preserves irreversible inhibition [6]. These properties make cangrelor a critical reagent for platelet function assays, receptor occupancy studies, and pharmacodynamic investigations of P2Y12 inhibitor switching strategies.

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